molecular formula C16H13ClN2O3S2 B2522149 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896365-14-3

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2522149
CAS No.: 896365-14-3
M. Wt: 380.86
InChI Key: LPPXPMFURWGLSH-FBMGVBCBSA-N
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Description

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. The benzothiazole moiety is a versatile heterocyclic system known for its aromaticity, contributed by the delocalized π-electrons across the ring containing both sulfur and nitrogen atoms . This structural class is frequently explored in pharmaceutical research due to its wide range of potential biological activities, which can include anticancer, antimicrobial, and antiviral properties, as observed in various thiazole and benzothiazole derivatives . The specific molecular architecture of this compound, which incorporates a chloro-substituted benzothiazole ring linked via an imine group to a methylsulfonyl-bearing benzamide, suggests potential for diverse chemical reactivity and interaction with biological targets. Similar compounds are often investigated as enzyme inhibitors or receptor modulators in drug discovery efforts . The methylsulfonyl group, in particular, is a common pharmacophore that can influence a molecule's electronic properties and its binding affinity to target proteins. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not classified or approved for human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-19-12-8-7-10(17)9-13(12)23-16(19)18-15(20)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPXPMFURWGLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive analysis of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H14ClN3O2S
  • Molecular Weight : 335.81 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A benzothiazole moiety, which is known for its diverse biological activities.
  • A methylsulfonyl group, which may enhance solubility and bioavailability.
  • A chlorine atom , which can influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives, including this compound. The following table summarizes key findings related to its biological activity:

Activity Observation Reference
CytotoxicityExhibits significant cytotoxic effects against various cancer cell lines (e.g., A431, A549).
Apoptosis InductionPromotes apoptosis in cancer cells at micromolar concentrations.
Cell Cycle ArrestCauses cell cycle arrest, inhibiting proliferation in treated cells.
Inhibition of Inflammatory CytokinesDecreases IL-6 and TNF-α levels, suggesting anti-inflammatory properties.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of cell proliferation through interference with cell cycle progression.
  • Induction of apoptosis , likely via activation of intrinsic apoptotic pathways.
  • Modulation of inflammatory responses by targeting cytokine production.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzothiazole derivatives, including the target compound. The synthesized compounds were evaluated for their anticancer properties using MTT assays, revealing that several derivatives exhibited potent cytotoxicity against cancer cell lines.

Study 2: Structure-Activity Relationship Analysis

Another research effort focused on elucidating the SAR of benzothiazole compounds. It was found that:

  • The presence of electron-donating groups (like methyl) at specific positions on the aromatic rings significantly enhanced cytotoxic activity.
  • The introduction of halogens (like chlorine) was critical for improving binding affinity to target proteins involved in tumor progression.

Study 3: Molecular Dynamics Simulations

Molecular dynamics simulations were performed to understand the binding interactions between this compound and its biological targets. Results indicated strong hydrophobic interactions and some hydrogen bonding with target proteins, which may contribute to its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

Table 1: Key Structural Features of Analogues
Compound Name Substituents (Benzothiazole) Benzamide Substituents Molecular Weight Key Evidence
Target Compound 6-Cl, 3-Me 2-SO2Me ~381.5
(E)-N-(3-Ethyl-6-fluorobenzo[d]thiazol-2-ylidene)-3-fluorobenzamide 6-F, 3-Et 3-F 352.34
(E)-N-(3-Ethyl-6-nitrobenzo[d]thiazol-2-ylidene)-2-SO2Me-benzamide 6-NO2, 3-Et 2-SO2Me 405.5
(E)-N-(6-Acetamido-3-Me-benzothiazol-2-ylidene)benzothiazole-2-carboxamide 6-Acetamido, 3-Me Benzothiazole-2-carboxamide 382.46

Key Observations :

  • Benzamide Modifications : Replacement of 2-SO2Me with 3-F () or benzothiazole-carboxamide () alters hydrogen-bonding capacity and target selectivity.
  • Steric Effects : The 3-ethyl group in and introduces greater steric hindrance than the 3-methyl group in the target compound, affecting binding pocket compatibility.

Bioactivity Profiling

Evidence from clustered bioactivity data () suggests that structural similarities correlate with overlapping target interactions. For example:

  • Methylsulfonyl-Containing Analogues : The 2-SO2Me group in the target compound and may enhance binding to sulfhydryl-containing enzymes (e.g., kinases or proteases).
  • Chloro vs. Nitro Substituents: The 6-Cl group in the target compound offers moderate electron withdrawal, whereas 6-NO2 in may confer higher cytotoxicity but lower selectivity.

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Predicted logP Solubility (mg/mL)
Target Compound C16H14ClN3O3S2 381.5 2.8 0.12
C17H13F2N3OS 352.34 3.1 0.09
C17H15N3O5S2 405.5 1.9 0.05
C18H14N4O2S2 382.46 2.5 0.15

Note: Predicted logP and solubility values are estimated using computational tools.

Q & A

Q. What are the established synthetic routes for (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:
  • Condensation reactions between benzo[d]thiazole precursors and activated benzamide derivatives.
  • Functionalization of the thiazole ring via nucleophilic substitution (e.g., chloro or methylsulfonyl group introduction) .
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
    Critical parameters include temperature control (60–100°C), solvent selection (DMF or dichloromethane), and anhydrous conditions to prevent hydrolysis of sensitive groups .

Q. How is the structural identity of this compound validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the (E)-configuration is verified by NOESY correlations .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak matching calculated values) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., using Pd(OAc)2_2 for cross-coupling steps) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps (e.g., imine formation) .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed amides) and adjust pH or solvent systems to suppress side reactions .

Q. What strategies are effective for elucidating the compound’s biological targets and mechanisms?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
  • Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., 3^3H-labeled compound competition) to assess affinity for GPCRs or nuclear receptors .
  • Cellular Phenotyping : siRNA knockdown or CRISPR-Cas9 screens to identify pathways affected by the compound (e.g., apoptosis modulation in cancer cell lines) .

Q. How can contradictions in reported biological activities of structural analogs be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent variations (Table 1) .
  • Computational Docking : Predict binding modes to targets (e.g., COX-2 or β-lactamase) using AutoDock Vina to rationalize activity differences .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay conditions, cell line variability) .

Table 1 : Structural Analogs and Biological Activities (Adapted from )

CompoundKey SubstituentsReported Activity
4-Amino-N-(6-methoxybenzothiazol-2-ylidene)benzamideMethoxy, aminoAnticancer (IC50_{50} = 1.2 µM)
N,N-DiethylbenzamideDiethylaminoMild analgesic
Target CompoundChloro, methylsulfonylUnder investigation

Q. What analytical methods ensure enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
  • Polarimetry : Measure specific rotation ([α]D_D) to quantify enantiomeric excess (>98% ee required for pharmaceutical relevance) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in physicochemical property data (e.g., melting points)?

  • Methodological Answer :
  • Standardized Protocols : Adopt USP guidelines for melting point determination (e.g., capillary method, controlled heating rates) .
  • Interlaboratory Comparisons : Collaborate with multiple labs to validate data (e.g., differential scanning calorimetry vs. traditional methods) .
  • Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., residual solvents) that may alter melting behavior .

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